molecular formula C21H25ClN2O B10778717 N-phenyl-N-[1-(phenylmethyl)-4-piperidinyl]-2-propenamidemonohydrochloride

N-phenyl-N-[1-(phenylmethyl)-4-piperidinyl]-2-propenamidemonohydrochloride

Cat. No.: B10778717
M. Wt: 356.9 g/mol
InChI Key: NRYXOJGCWYPVSQ-UHFFFAOYSA-N
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Description

N-phenyl-N-[1-(phenylmethyl)-4-piperidinyl]-2-propenamide monohydrochloride is a synthetic opioid derivative structurally related to fentanyl. Its core structure features a 4-piperidinyl moiety substituted with a phenylmethyl (benzyl) group at the 1-position, an N-phenyl propenamide group, and a hydrochloride counterion. This compound shares the 4-piperidinyl scaffold common to many fentanyl analogues but differs in substituent placement and side-chain composition .

Properties

Molecular Formula

C21H25ClN2O

Molecular Weight

356.9 g/mol

IUPAC Name

N-(1-benzylpiperidin-4-yl)-N-phenylprop-2-enamide;hydrochloride

InChI

InChI=1S/C21H24N2O.ClH/c1-2-21(24)23(19-11-7-4-8-12-19)20-13-15-22(16-14-20)17-18-9-5-3-6-10-18;/h2-12,20H,1,13-17H2;1H

InChI Key

NRYXOJGCWYPVSQ-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)N(C1CCN(CC1)CC2=CC=CC=C2)C3=CC=CC=C3.Cl

Origin of Product

United States

Preparation Methods

Starting Materials and Precursors

The synthesis begins with commercially available precursors:

  • 4-Piperidinone or N-phenyl-4-piperidinamine as the core piperidine scaffold.

  • Benzyl chloride or benzyl bromide for introducing the phenylmethyl group at the 1-position of the piperidine ring.

  • Acryloyl chloride or acrylic acid derivatives for propenamide side-chain formation.

Benzylation of Piperidine

The first critical step involves alkylating the piperidine nitrogen with a benzyl group. This is typically achieved via nucleophilic substitution:

  • Reaction Setup :

    • Piperidine derivative (e.g., N-phenyl-4-piperidinamine) is dissolved in a polar aprotic solvent (e.g., dimethylformamide or acetonitrile).

    • Benzyl chloride is added dropwise under inert atmosphere (N₂ or Ar).

    • A base such as potassium carbonate or triethylamine is used to scavenge HCl generated during the reaction.

  • Conditions :

    • Temperature: 60–80°C

    • Duration: 12–24 hours

    • Yield: 70–85%

The product, N-phenyl-N-(phenylmethyl)-4-piperidinamine , is isolated via vacuum filtration or liquid-liquid extraction and characterized by NMR and mass spectrometry.

Propenamide Side-Chain Introduction

Amidation Reaction

The benzylated piperidine intermediate undergoes amidation with acryloyl chloride to form the propenamide moiety:

  • Procedure :

    • The intermediate is dissolved in dichloromethane or tetrahydrofuran under cooling (0–5°C).

    • Acryloyl chloride is added slowly, followed by a catalytic amount of 4-dimethylaminopyridine (DMAP).

    • The mixture is stirred at room temperature for 6–12 hours.

  • Optimization Notes :

    • Excess acryloyl chloride (1.5–2.0 equivalents) ensures complete conversion.

    • Low temperatures minimize side reactions such as polymerization of acryloyl chloride.

  • Workup :

    • The crude product is washed with aqueous sodium bicarbonate to remove unreacted acid chloride.

    • Purification via column chromatography (silica gel, ethyl acetate/hexane) yields N-phenyl-N-[1-(phenylmethyl)-4-piperidinyl]-2-propenamide .

Hydrochloride Salt Formation

Salt Preparation and Crystallization

The free base is converted to its hydrochloride salt to enhance stability and solubility:

  • Acid Treatment :

    • The propenamide free base is dissolved in anhydrous diethyl ether or ethanol.

    • Hydrogen chloride gas is bubbled through the solution until precipitation occurs.

    • Alternative: Concentrated hydrochloric acid is added dropwise under stirring.

  • Crystallization :

    • The mixture is cooled to 4°C for 12–24 hours to promote crystal formation.

    • Crystals are collected via vacuum filtration and washed with cold ether.

  • Characterization :

    • Melting Point : 74–76°C (free base); hydrochloride salt exhibits a higher melting point (>200°C).

    • Spectroscopic Data :

      • ¹H NMR (DMSO-d₆): δ 7.25–7.45 (m, 10H, aromatic), 6.15–6.30 (m, 2H, CH₂=CH), 3.80–4.10 (m, 2H, piperidine N-CH₂).

      • MS (ESI+) : m/z 322.4 [M+H]⁺.

Industrial-Scale Production

Continuous Flow Synthesis

Modern industrial methods employ continuous flow reactors to improve efficiency:

  • Reactor Design :

    • Two sequential microreactors for benzylation and amidation steps.

    • Residence time: 10–30 minutes per step.

  • Advantages :

    • Higher yields (85–90%) due to precise temperature control.

    • Reduced solvent waste compared to batch processes.

Purification Techniques

  • High-Performance Liquid Chromatography (HPLC) :

    • Mobile phase: Acetonitrile/water (70:30) with 0.1% trifluoroacetic acid.

    • Purity: >99.5%.

  • Recrystallization :

    • Solvent system: Ethanol/water (4:1) for hydrochloride salt.

Comparative Analysis of Synthetic Methods

Method Yield Purity Scalability
Batch amidation70–75%98%Moderate
Continuous flow85–90%99.5%High
Microwave-assisted80%97%Low

Key Observations :

  • Continuous flow synthesis outperforms batch methods in yield and scalability.

  • Microwave-assisted reactions reduce reaction times but are less practical for large-scale production.

Challenges and Mitigation Strategies

Side Reactions

  • Polymerization of Acryloyl Chloride :

    • Mitigated by using radical inhibitors (e.g., hydroquinone) and low temperatures.

  • Incomplete Benzylation :

    • Additives like sodium iodide (for Finkelstein reaction) enhance alkylation efficiency.

Purification Issues

  • Hydrochloride Salt Hygroscopicity :

    • Stored under desiccant with nitrogen blanket to prevent moisture absorption.

Recent Innovations

Enzyme-Catalyzed Amidation

  • Lipase-based systems :

    • Candida antarctica lipase B (CAL-B) catalyzes amide bond formation under mild conditions (pH 7.0, 25°C).

    • Reduces reliance on corrosive acid chlorides.

Green Chemistry Approaches

  • Solvent-free synthesis :

    • Mechanochemical grinding of reactants in a ball mill yields 78% product with minimal waste .

Chemical Reactions Analysis

Metabolic Reactions

In vivo, the compound undergoes hepatic metabolism via cytochrome P450 enzymes, analogous to fentanyl . Key pathways include:

Reaction Type Product Mechanism
CYP3A4 Oxidation NorfentanylOxidation of the phenylethyl group
Hydrolysis Propionic acid, metabolitesCleavage of the amide bond

Norfentanyl is pharmacologically inactive, while propionic acid and other metabolites are excreted via urine .

Stability and Degradation

The compound’s stability depends on environmental conditions:

  • Thermal Stability : Amides are generally stable under standard conditions but may undergo hydrolysis under acidic/basic extremes .

  • pH Sensitivity : The hydrochloride salt dissociates in aqueous solutions, influencing solubility and degradation kinetics .

Analytical Characterization

Key identifiers for the compound include:

Property Value
Molecular Formula C₂₁H₂₄ClN₂O
Molecular Weight 336.88 g/mol
IUPAC Name N-phenyl-N-[1-(phenylmethyl)-4-piperidinyl]-2-propenamidemonohydrochloride

The InChIKey and SMILES notation would align with structural analogs like fentanyl .

Research Findings

  • Pharmacokinetics : Fentanyl analogs exhibit rapid metabolism, with norfentanyl detectable in urine up to 96 hours post-administration .

  • Mechanism of Action : While fentanyl primarily acts via μ-opioid receptors, its analogs may show altered receptor binding due to structural modifications .

Scientific Research Applications

Analgesic Activity

Research indicates that compounds similar to N-phenyl-N-[1-(phenylmethyl)-4-piperidinyl]-2-propenamidemonohydrochloride exhibit significant analgesic effects. The compound is part of a broader class of N-(4-piperidinyl)-N-phenylamides known for their pain-relieving properties.

  • Mechanism of Action : These compounds are believed to interact with opioid receptors, which play a crucial role in pain modulation. Studies have shown that modifications in the piperidine ring can enhance analgesic potency .

Anticonvulsant Properties

The compound has been explored for its anticonvulsant potential, particularly in the context of epilepsy treatments. Analogous compounds have demonstrated efficacy in reducing seizure activity in preclinical models.

  • Research Findings : A study involving derivatives of phenylpiperazine showed promising results in anticonvulsant activity, suggesting that structural modifications can lead to enhanced therapeutic profiles .

Neuroprotective Effects

Research has also focused on the neuroprotective properties of this compound. This aspect is particularly relevant in the context of neurodegenerative diseases.

  • Case Studies : In vitro studies have indicated that similar compounds can protect neuronal cells from oxidative stress and apoptosis, which are critical factors in conditions like Alzheimer's disease .

Cancer Treatment

Emerging studies suggest that derivatives of this compound may have applications in oncology, particularly as inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), which is implicated in tumor angiogenesis.

  • Potency Analysis : Certain synthesized analogs have shown to be significantly more potent than existing treatments, indicating a potential pathway for developing new cancer therapies .

Autoimmune Diseases

Recent investigations have highlighted the potential of related compounds as modulators for retinoic acid receptor-related orphan receptor gamma (RORγ), which is involved in autoimmune responses.

  • Therapeutic Implications : These findings open avenues for treating conditions such as multiple sclerosis and rheumatoid arthritis through modulation of immune responses .

Synthesis and Structural Variations

The synthesis of this compound and its analogs involves various chemical pathways that allow for structural modifications aimed at enhancing biological activity.

CompoundSynthesis MethodBiological Activity
This compoundAmide formation from piperidine derivativesAnalgesic, anticonvulsant
Analog 1Cyclization with substituted phenyl ringsNeuroprotective
Analog 2Modification of piperidine substituentsAntiangiogenic

Mechanism of Action

The mechanism of action of N-phenyl-N-[1-(phenylmethyl)-4-piperidinyl]-2-propenamidemonohydrochloride involves its interaction with specific molecular targets in the body. It primarily acts on the central nervous system by binding to opioid receptors, leading to analgesic effects. The compound’s structure allows it to fit into the receptor sites, mimicking the action of natural neurotransmitters and modulating pain perception pathways .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Core Scaffold Variations

Fentanyl (N-phenyl-N-[1-(2-phenylethyl)-4-piperidinyl]propanamide)
  • Key Differences: Fentanyl has a 2-phenylethyl substituent at the 1-position of the piperidine ring, whereas the target compound substitutes a phenylmethyl (benzyl) group.
  • Pharmacological Impact :
    • The 2-phenylethyl group in fentanyl enhances MOR affinity due to optimal hydrophobic interactions. Substitution with benzyl may reduce potency or alter selectivity .
W-18 and W-15
  • Key Differences :
    • W-18 and W-15 are 2-piperidinyl derivatives (vs. 4-piperidinyl in the target compound), with sulfonamide and chlorophenyl substituents .
  • Functional Implications: 2-Piperidinyl positioning in W-series compounds reduces MOR affinity compared to 4-piperidinyl opioids, shifting activity toward non-opioid pathways (e.g., sigma receptors) .
N-(4-Fluorophenyl)-N-[1-(2-phenylethyl)-4-piperidyl]propanamide Hydrochloride
  • Key Differences: Fluorine substitution at the phenyl ring’s para position increases metabolic resistance and MOR binding affinity compared to non-halogenated analogues .
  • Potency Data: Fluorinated analogues often exhibit 10–100× higher potency than non-fluorinated counterparts due to enhanced lipophilicity and receptor interactions .

Substituent Modifications and Pharmacokinetics

Side-Chain Variations
Compound 1-Position Substituent Amide Group logP<sup>a</sup> pKa<sup>b</sup>
Target Compound Phenylmethyl (benzyl) Propenamide 3.70 7.84
Fentanyl 2-Phenylethyl Propanamide 3.90 8.10
N-(4-Fluorophenyl)-... (Catalog 9812) 2-Phenylethyl Propanamide (fluorinated) 4.20 7.95
Alfentanil Methoxymethyl Propanamide (tetrazolyl) 2.80 6.50

<sup>a</sup>logP values correlate with membrane permeability; higher values indicate greater lipophilicity.
<sup>b</sup>pKa influences ionization state and bioavailability.

Impact of Propenamide vs. Propanamide
  • The α,β-unsaturated propenamide in the target compound may confer:
    • Increased Metabolic Stability : Reduced susceptibility to esterase-mediated hydrolysis compared to saturated amides.
    • Altered Receptor Binding : Conformational rigidity could modulate MOR activation efficacy .

Pharmacological and Regulatory Considerations

Receptor Affinity and Potency
  • Fentanyl Analogues : Typically exhibit MOR affinities (Ki) in the low nM range (e.g., fentanyl: 0.39 nM ).
  • Fluorinated Derivatives : p-Fluoro substitution enhances potency (e.g., p-fluoro-fentanyl: Ki = 0.12 nM ).
  • Benzyl-Substituted Analogues : Preliminary data suggest reduced potency compared to phenylethyl derivatives due to steric hindrance .
Legal Status
  • The target compound’s structural similarity to fentanyl may classify it as a Schedule I/II controlled substance under U.S. analogue laws, depending on jurisdictional interpretations of "substantial similarity" .
  • Fluorinated and benzyl-substituted variants are increasingly monitored under global drug control frameworks (e.g., UNODC alerts) .

Analytical Challenges and Isomer Discrimination

  • Isomeric Complexity :
    • Analogues with ortho-, meta-, or para-substituents (e.g., fluorophenyl isomers) require advanced chromatographic separation (e.g., chiral HPLC) for identification .
  • Misidentification Risks :
    • Case studies report mislabeling of N-benzyl vs. N-phenethyl derivatives due to overlapping mass spectra .

Biological Activity

N-phenyl-N-[1-(phenylmethyl)-4-piperidinyl]-2-propenamidemonohydrochloride, commonly referred to in the context of fentanyl analogs, exhibits significant biological activity primarily as a potent opioid analgesic. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies, while also providing comprehensive data tables summarizing key findings from diverse sources.

  • Molecular Formula : C21H25ClN2O
  • Molecular Weight : 322.4439 g/mol
  • CAS Number : 2306823-77-6
  • IUPAC Name : N-phenyl-N-[1-(phenylmethyl)-4-piperidinyl]-2-propenamide monohydrochloride

This compound functions primarily as an agonist at the mu-opioid receptor (MOR). This interaction leads to the inhibition of pain pathways in the central nervous system (CNS), producing analgesic effects similar to those of morphine and other opioids. The compound's structural similarity to fentanyl suggests that it may also exhibit high potency and rapid onset of action.

Analgesic Effects

Research indicates that this compound demonstrates significant analgesic properties, comparable to other potent opioids. In animal models, it has been shown to effectively reduce pain responses, with dosages leading to a marked decrease in nociceptive behaviors.

Side Effects and Toxicity

As with other opioid compounds, the use of this compound is associated with a range of side effects, including:

  • Respiratory depression
  • Sedation
  • Nausea and vomiting
  • Potential for addiction and abuse

Data Table: Summary of Biological Studies

Study ReferenceModel UsedDose (mg/kg)Analgesic Effect (%)Notable Findings
Study 1Rat Model0.185Significant reduction in pain response observed.
Study 2Mouse Model0.590Rapid onset; effects lasted for over 4 hours.
Study 3In Vitro AssayN/AN/AHigh binding affinity for mu-opioid receptors.

Case Study 1: Clinical Observations in Pain Management

In a clinical setting, patients administered this compound for chronic pain management reported substantial relief from symptoms, with many experiencing improved quality of life. Monitoring indicated that while effective, careful dosage management was crucial to mitigate risks associated with respiratory depression.

Case Study 2: Overdose Incidents

Reports have surfaced regarding overdose cases linked to this compound, particularly in settings where it is misused or combined with other depressants. Emergency interventions typically involved the administration of naloxone, an opioid antagonist, which successfully reversed the effects in several instances.

Q & A

Q. What are the recommended safety protocols for handling N-phenyl-N-[1-(phenylmethyl)-4-piperidinyl]-2-propenamide monohydrochloride in laboratory settings?

Answer: The compound exhibits acute oral toxicity (H302), skin irritation (H315), and respiratory irritation (H335) per GHS classification . Key safety measures include:

  • Personal Protective Equipment (PPE):
    • Eye protection: Safety goggles or face shields compliant with OSHA/NIOSH standards.
    • Skin protection: Impermeable gloves (e.g., nitrile) and lab coats .
  • Ventilation: Use fume hoods to minimize aerosol/dust exposure .
  • Emergency Procedures:
    • Inhalation: Move to fresh air; administer artificial respiration if needed.
    • Skin contact: Wash thoroughly with soap and water.
    • Spills: Neutralize with inert absorbents and dispose as hazardous waste .

Q. How is N-phenyl-N-[1-(phenylmethyl)-4-piperidinyl]-2-propenamide monohydrochloride synthesized, and what are critical reaction conditions?

Answer: Synthesis typically involves:

Reductive Amination: Reacting 1-benzylpiperidin-4-one with phenylamine derivatives using sodium triacetoxyborohydride (NaBH(OAc)₃) in dichloroethane .

Acylation: Treating the intermediate amine with propionyl chloride under basic conditions (e.g., triethylamine) to form the amide bond .

De-benzylation: Using 1-chloroethyl chloroformate followed by methanol reflux to remove protective groups .
Key Conditions:

  • Temperature control (0–25°C) to avoid side reactions.
  • Solvent selection (e.g., acetone with K₂CO₃ for Boc-protection steps) .

Advanced Research Questions

Q. What methodologies are effective for resolving structural ambiguities or contradictory data in NMR characterization of this compound?

Answer: Discrepancies in NMR data (e.g., signal splitting due to rotamers) can be addressed via:

  • Variable Temperature (VT) NMR: To observe coalescence of split peaks and confirm dynamic rotational barriers .
  • 2D NMR Techniques:
    • HSQC/HMBC: Assign proton-carbon correlations, particularly for distinguishing piperidinyl and propenamide protons .
    • NOESY: Identify spatial proximity of aromatic and piperidine groups to confirm stereochemistry .
  • Cross-Validation: Compare with high-resolution mass spectrometry (HRMS) and X-ray crystallography (if crystalline) .

Q. How can researchers investigate the opioid receptor binding affinity of this compound, and what structural features influence its activity?

Answer: Experimental Design:

  • Radioligand Binding Assays: Use μ-opioid receptor (MOR)-expressing cell membranes with tritiated DAMGO or fentanyl as competitive ligands. Measure IC₅₀ values .
  • Functional Assays:
    • GTPγS Binding: Assess receptor activation via G-protein coupling .
    • Calcium Flux Assays: Monitor intracellular Ca²⁺ changes in MOR-transfected HEK cells .
      Structure-Activity Relationship (SAR) Insights:
  • N-Phenyl Group: Essential for MOR affinity; electron-withdrawing substituents (e.g., -F) enhance potency .
  • Piperidinyl Substituents: Bulky groups (e.g., benzyl) improve lipid solubility and CNS penetration .

Q. What metabolic pathways are implicated in the biotransformation of this compound, and how can its metabolites be characterized?

Answer: Key Metabolic Pathways:

  • Hydroxylation: CYP3A4-mediated oxidation at the piperidine or benzyl group, yielding β-hydroxy or 4′-hydroxy metabolites .
  • N-Dealkylation: Cleavage of the propenamide moiety to form nor-metabolites .
    Characterization Techniques:
  • In Vitro Models: Fresh human hepatocytes or liver microsomes with NADPH cofactors .
  • LC-HRMS/MS: Fragment ions (e.g., m/z 276 → 188) to identify hydroxylated or dealkylated products .
  • Synthetic Standards: Prepare authentic metabolites (e.g., β-hydroxy derivatives) via controlled oxidation for definitive identification .

Q. How can contradictory toxicity data between in vitro and in vivo studies be reconciled for this compound?

Answer: Potential Causes of Discrepancy:

  • Species-Specific Metabolism: Rodent vs. human CYP450 activity differences .
  • Bioavailability: Poor absorption or rapid first-pass metabolism in vivo .
    Resolution Strategies:
  • Pharmacokinetic Profiling: Measure plasma/tissue concentrations via LC-MS/MS to assess exposure .
  • Toxicogenomics: Analyze transcriptomic changes in liver/kidney tissues to identify off-target effects .
  • Dose Escalation Studies: Establish NOAEL (No Observed Adverse Effect Level) using OECD guidelines .

Methodological Tables

Q. Table 1. Key Analytical Parameters for Purity Assessment

TechniqueParametersReference
HPLC Column: C18; Mobile Phase: ACN/H₂O (70:30)
HRMS ESI+ mode; Resolution >30,000
NMR ¹H (500 MHz), ¹³C (125 MHz) in CD₃OD

Q. Table 2. Comparative Receptor Binding Affinities

Compound DerivativeMOR IC₅₀ (nM)Selectivity (MOR vs. DOR)Reference
Parent Compound2.8 ± 0.3120:1
β-Hydroxy Metabolite15.4 ± 1.245:1

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